molecular formula C15H16O4 B13923097 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one CAS No. 22649-07-6

1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one

Cat. No.: B13923097
CAS No.: 22649-07-6
M. Wt: 260.28 g/mol
InChI Key: FHHUIFBQMMGHQW-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one, with the CAS Registry Number 22649-07-6 , is an organic compound with the molecular formula C15H16O4 and a molecular weight of 260.285 g/mol . This naphthalene derivative is also known by the synonyms 2-acetyl-6,8-dimethoxy-3-methyl-1-naphthol and torachrysone 8-O-methyl ether , indicating its relationship to naturally occurring naphthol compounds. Researchers value this compound as a specialized chemical building block. Literature shows its role as a key intermediate in synthetic organic chemistry routes . While specific biological data for this exact compound is limited in the searched literature, its structural class is of significant interest in natural product research and the exploration of bioactive molecules from fungal endophytes . Compounds with similar naphthalene skeletons are frequently investigated for their potential biological activities, including antibacterial properties against resistant strains like MRSA . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

CAS No.

22649-07-6

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

1-(1-hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C15H16O4/c1-8-5-10-6-11(18-3)7-12(19-4)14(10)15(17)13(8)9(2)16/h5-7,17H,1-4H3

InChI Key

FHHUIFBQMMGHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one typically involves:

  • Construction or functionalization of the naphthalene core with methoxy and methyl groups.
  • Introduction of the hydroxy group at the 1-position.
  • Acetylation at the 2-position to form the ethanone moiety.

Key Synthetic Steps and Reactions

Starting Material Preparation

Methoxylated phenolic compounds such as 3,4,6-trimethoxyphenol or related derivatives are often used as precursors. These compounds can be methylated using methylating agents like dimethyl sulfate in the presence of bases such as cesium carbonate in N,N-dimethylformamide solvent to yield tetramethoxybenzene derivatives.

Acetylation to Form Ethanone

The acetylation of methoxylated phenols or naphthalenes is commonly achieved using acetic anhydride with Lewis acid catalysts such as boron trifluoride etherate at low temperature followed by heating. This step introduces the ethanone group at the desired position on the aromatic ring.

Cyclization and Oxidative Transformations

For the formation of hydroxy-substituted naphthalenes, oxidative cyclization of oxime derivatives or hydroxy-substituted intermediates is employed. Oxidants like N-chlorosuccinimide or one-electron oxidants (e.g., LTA) facilitate ring closure and functional group transformations, yielding hydroxy-substituted naphthalenes with methoxy groups at specific positions.

Selective Demethylation and Methylation

Selective demethylation of methoxy groups to hydroxy groups and vice versa is achieved under controlled conditions using reagents like boron tribromide or other demethylating agents. Methylation of hydroxy groups without affecting acetyl groups is performed using methyl iodide or dimethyl sulfate under basic conditions.

Reduction Steps

Reduction of nitrile or aldehyde intermediates to hydroxy or ethanone functionalities is conducted by reagents such as diisobutylaluminum hydride or catalytic hydrogenation with platinum oxide in formic acid/water mixtures at moderate temperatures.

Representative Synthetic Route

The following table summarizes a representative synthetic sequence adapted from recent literature for closely related compounds, which can be modified to yield the target compound:

Step Reaction Type Reagents/Conditions Outcome/Product Description Yield (%)
1 Methylation Dimethyl sulfate, Cs2CO3, N,N-dimethylformamide, reflux 4 h Formation of tetramethoxybenzene derivative 98
2 Acetylation Acetic anhydride, BF3·OEt2, 0 °C to 70 °C, 4 h Formation of hydroxy-methoxy acetophenone derivative 87
3 Cyclization/Oxidation NCS or LTA, room temperature Formation of hydroxy-methoxy naphthalene ring system Variable
4 Selective Demethylation Boron tribromide or other demethylating agents Hydroxy substitution at specific methoxy positions Variable
5 Reduction DIBAL-H or PtO2/HCO2H/H2, low temperature Conversion of aldehyde/nitrile to ethanone/hydroxy Moderate

Summary Table of Key Data

Parameter Details
Molecular Formula C14H14O4 (including hydroxy and two methoxy groups)
Molecular Weight Approx. 246 g/mol
Key Functional Groups Hydroxy, methoxy (6,8-positions), methyl (3-position), ethanone (2-position)
Typical Solvents N,N-Dimethylformamide, ethyl acetate, hexane
Common Catalysts/Reagents Dimethyl sulfate, cesium carbonate, boron trifluoride etherate, N-chlorosuccinimide, diisobutylaluminum hydride
Purification Techniques Flash column chromatography on silica gel

Chemical Reactions Analysis

1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-6,8-dimethoxy-3-methyl-2-naphthalenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related naphthalenylethanones and analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 1-OH, 6,8-OCH₃, 3-CH₃, 2-COCH₃ 260.27 Potential H-bonding, steric bulk
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-one 6,7-OCH₃, 2-COCH₃ 230.26 No hydroxyl/methyl; lower MW
1-(Benzofuran-2-yl)ethan-1-one derivatives Benzofuran core, oxime ether substituents Varies (~200–250) Antimicrobial activity (e.g., C. albicans)
1f () 4-(Chloromethyl)phenyl, sulfanylidene Not reported Melting point: 137.3–138.5°C
1H-Phenalen-1-one (2,3-dihydro-6,8-dimethoxy) Phenalene core, 6,8-OCH₃ 242.27 Different ring system; similar OCH₃ groups

Key Observations:

Structural Variations and Physicochemical Properties: The target compound’s hydroxyl group distinguishes it from non-hydroxylated analogs like 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-one . This group likely enhances solubility in polar solvents and promotes intermolecular hydrogen bonding, which could increase melting points compared to analogs lacking hydroxyl substituents .

Biological Activity: While direct biological data for the target compound are unavailable, structurally related compounds exhibit antimicrobial properties. For instance, benzofuran-based ethanones (e.g., oxime ethers) showed activity against C. albicans , suggesting that the target compound’s hydroxyl and methoxy groups might similarly contribute to antimicrobial efficacy if tested.

Synthetic and Analytical Methods :

  • Synthesis of analogous compounds often involves Friedel-Crafts acylation or substitution reactions (e.g., methoxylation via nucleophilic aromatic substitution) . The target compound’s structure could be confirmed via X-ray crystallography, as demonstrated for similar naphthalene derivatives .
  • Computational methods, such as DFT calculations (used in for catalytic cycle analysis), might predict the target compound’s reactivity or electronic properties .

Crystallographic Insights: highlights the role of hydrogen bonding in crystal packing for hydroxy-substituted naphthalenylethanones. The target compound’s hydroxyl group could form similar hydrogen-bonded networks, influencing its solid-state stability and solubility .

Biological Activity

1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one, with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol, is a compound characterized by its naphthalene core structure and multiple functional groups, including hydroxyl and methoxy substituents. These features contribute to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound’s structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC15H16O4
Molecular Weight260.29 g/mol
Topological Polar Surface Area (TPSA)55.80 Ų
LogP3.40
H-Bond Donor1
H-Bond Acceptor4

Biological Activity

Research indicates that 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one exhibits various biological activities, primarily through its interactions with cellular pathways and enzymatic functions.

Enzymatic Interactions

Studies have shown that this compound can interact with several biological targets, influencing enzymatic activities crucial for metabolic processes. For instance, it has been observed to modulate the activity of certain cytochrome P450 enzymes, which play a significant role in drug metabolism and the biotransformation of various compounds.

Anticancer Properties

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown selective cytotoxicity against human hepatoma cells (SMMC-7721), pre-myelocytic leukemia cells (HL-60), and lung cancer cells (A-549). The mechanisms underlying these effects may involve the induction of apoptosis and the inhibition of cell proliferation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It exhibits significant scavenging activity against free radicals, which is essential for mitigating oxidative stress-related damage in cells. This activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Against Tumor Cells :
    • A study reported that 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one demonstrated a dose-dependent inhibition of cell growth in various tumor cell lines. The IC50 values were determined to assess its potency .
  • Antiviral Activity :
    • Preliminary investigations suggest potential antiviral activity against certain viral strains, although further research is needed to elucidate the specific mechanisms involved .
  • Insulin Secretion Stimulation :
    • Another study indicated that this compound could stimulate insulin secretion in pancreatic beta-cells, suggesting a possible role in diabetes management .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one, comparisons with structurally similar compounds can be insightful:

Compound NameCAS NumberSimilarity Index
2-Acetyl-3-methylnaphthalene22649-07-60.98
1-(2-Hydroxy-6-methoxyphenyl)ethanone703-23-10.96
1-(2,4-Dihydroxyphenyl)ethanone699-83-20.94

These compounds share structural similarities but may exhibit different biological activities due to variations in their functional groups and molecular arrangements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Hydroxy-6,8-dimethoxy-3-methylnaphthalen-2-yl)ethan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous naphthalene derivatives are prepared by refluxing substituted naphthols with acetic acid in the presence of ZnCl₂ (modified Nencki method), followed by condensation with aldehydes under alkaline conditions (e.g., KOH in ethanol) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to enhance yield and purity. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) validate the molecular framework and functional groups. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) is employed. Data collection using Bruker APEX2 diffractometers and refinement via SHELXL2013 software (with WinGX suite integration) resolves bond lengths, angles, and torsional parameters. Orthorhombic space groups (e.g., Pbca) and unit cell dimensions (e.g., a = 10.3091 Å, b = 9.1309 Å) are reported .

Q. What are the standard protocols for purity assessment and analytical quantification?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity checks. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Quantitative analysis via calibration curves (using certified reference materials) ensures accuracy. Multi-scan absorption corrections (e.g., SADABS) minimize crystallographic data artifacts .

Advanced Research Questions

Q. How are electronic and steric effects of substituents (e.g., methoxy, hydroxy groups) analyzed computationally?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies assess interactions with biological targets. Ring puckering coordinates (Cremer-Pople parameters) quantify non-planar distortions in the naphthalene backbone .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer : For disordered regions, partial occupancy refinement and constraints (e.g., ISOR, DELU in SHELXL) stabilize thermal parameters. Twin refinement (via TWIN/BASF commands) addresses pseudo-merohedral twinning. Validation tools (e.g., PLATON ADDSYM) detect missed symmetry operations .

Q. How is the compound’s potential toxicity evaluated in in vitro models, and what endpoints are prioritized?

  • Methodological Answer : Toxicity screening follows OECD guidelines. Endpoints include:

  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HepG2).
  • Genotoxicity : Ames test for mutagenicity.
  • Ecotoxicology : Daphnia magna acute immobilization tests.
    Dose-response curves (IC₅₀/LC₅₀) and ANOVA statistical analysis determine significance. Chronic exposure studies monitor hepatic/renal effects via histopathology .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Batch reactor optimization (temperature/pH control) prevents epimerization. Catalytic asymmetric methods (e.g., chiral ligands in Pd-mediated couplings) enhance enantioselectivity. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progression in real-time .

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